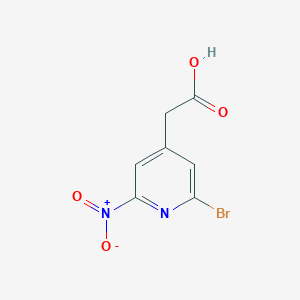

(2-Bromo-6-nitropyridin-4-YL)acetic acid

描述

属性

分子式 |

C7H5BrN2O4 |

|---|---|

分子量 |

261.03 g/mol |

IUPAC 名称 |

2-(2-bromo-6-nitropyridin-4-yl)acetic acid |

InChI |

InChI=1S/C7H5BrN2O4/c8-5-1-4(3-7(11)12)2-6(9-5)10(13)14/h1-2H,3H2,(H,11,12) |

InChI 键 |

FXSHYSPYOFXXPI-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(N=C1[N+](=O)[O-])Br)CC(=O)O |

产品来源 |

United States |

准备方法

Preparation Methods of (2-Bromo-6-nitropyridin-4-yl)acetic Acid

Laboratory-Scale Preparation

Bromination

- Starting from pyridine or a substituted pyridine (e.g., 6-nitropyridin-4-yl acetic acid), bromination is typically performed using bromine (Br2) or N-bromosuccinimide (NBS).

- Catalysts such as iron (Fe) or aluminum bromide (AlBr3) enhance selectivity.

- Reaction conditions: polar solvents like dimethylformamide (DMF) at low temperatures (0–25°C) to control regioselectivity and minimize side reactions.

Nitration

- Nitration is conducted using a nitrating mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

- Temperature control is critical (0–5°C) to avoid over-nitration and decomposition.

- The nitro group is introduced selectively at the 6-position on the pyridine ring.

Acetic Acid Group Introduction

- The bromonitropyridine intermediate is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH).

- This step forms the acetic acid side chain via nucleophilic substitution.

- The reaction is typically carried out in aqueous or mixed solvent systems under reflux.

Industrial Production Methods

- Industrial synthesis adapts the above steps for scale and efficiency.

- Continuous flow reactors and automated systems provide precise temperature and reagent control.

- Efficient purification methods like recrystallization or chromatographic techniques ensure high purity and yield.

- Optimization focuses on minimizing by-products and maximizing throughput.

Alternative Synthetic Approaches

- Some processes start from halogenated amino pyridines, which are nitrated and then converted to the target compound via diazotization and hydrolysis steps.

- Organomediated cleavage methods using ethane-1,2-diamine and acetic acid under neutral conditions have been reported for related pyridine derivatives, facilitating the synthesis of complex intermediates relevant to this compound analogs.

Chemical Reaction Analysis

Types of Reactions Involving this compound

| Reaction Type | Description | Common Reagents/Conditions | Typical Products |

|---|---|---|---|

| Substitution | Bromine atom replaced by nucleophiles (amines, thiols, alkoxides) | Nucleophiles, solvents (DMF, DMSO), catalysts (CuI, Pd/C) | Substituted pyridine derivatives |

| Reduction | Nitro group reduced to amino group | Hydrogen gas with Pd catalyst, SnCl2 in ethanol | 2-Amino-6-nitropyridin-4-yl acetic acid |

| Esterification | Carboxylic acid group converted to esters | Alcohols with acid catalysts (H2SO4, p-TsOH) | Esters of the compound |

Reaction Conditions and Purification

- Bromination and nitration require careful temperature control to avoid multiple substitutions.

- Purification is achieved by recrystallization (ethanol/water) or column chromatography (silica gel with ethyl acetate/hexane).

- Reaction monitoring is performed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Characterization Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, substituent positioning | Deshielding effects on pyridine protons near Br and NO2 groups; distinct 1H and 13C signals |

| Infrared Spectroscopy (IR) | Functional group confirmation | Nitro group peak ~1520 cm⁻¹; carboxylic acid peak ~1700 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]+ matching theoretical mass |

| X-ray Crystallography | Bond length and angle determination | C-Br ~1.89 Å; C-NO2 ~1.48 Å bond lengths |

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 or NBS + Fe/AlBr3 catalyst | 0–25°C | 2–4 hours | 70–85 | Control to avoid polybromination |

| Nitration | HNO3/H2SO4 mixture | 0–5°C | 1–2 hours | 65–80 | Temperature critical for selectivity |

| Acetic acid introduction | Chloroacetic acid + NaOH | Reflux (~80°C) | 3–6 hours | 75–90 | Base-mediated nucleophilic substitution |

| Purification | Recrystallization or chromatography | Ambient to reflux | Variable | Purity >98% | Confirmed by HPLC and NMR |

Research Findings and Applications

- The compound serves as a key intermediate for synthesizing biologically active molecules, including enzyme inhibitors and agrochemical agents.

- Its bromine and nitro substituents enable further functionalization through substitution and reduction reactions.

- Studies show that modifications on this scaffold can significantly alter biological activity and physicochemical properties.

- Industrially, the compound is produced under optimized conditions to meet purity and scalability requirements.

化学反应分析

Types of Reactions

(2-Bromo-6-nitropyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (ethanol, methanol).

Esterification: Alcohols, acid catalysts (sulfuric acid, p-toluenesulfonic acid).

Major Products Formed

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Reduction: 2-Amino-6-nitropyridin-4-YL)acetic acid.

Esterification: Esters of this compound.

科学研究应用

(2-Bromo-6-nitropyridin-4-YL)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of (2-Bromo-6-nitropyridin-4-YL)acetic acid depends on its specific application

Molecular Targets: It can bind to enzymes, receptors, or other proteins, affecting their activity.

Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

相似化合物的比较

Data Table: Comparative Analysis of Key Compounds

*Hypothetical structure inferred from analogs. †Calculated molecular weight. ‡Estimated based on nitro group’s acidity.

Research Findings and Implications

Structural Effects on Acidity and Reactivity

- Nitro Groups: Lower pKa (~3.5–3.8) compared to non-nitrated analogs (e.g., 2-(4-bromophenyl)acetic acid, pKa ~4.5), enhancing solubility in polar solvents .

- Bromine : Increases molecular weight and steric bulk, affecting crystallization and bioavailability .

常见问题

Q. What are the established synthetic pathways for (2-Bromo-6-nitropyridin-4-YL)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of a pyridine precursor. A common approach is:

Bromination : Start with 6-nitropyridin-4-yl acetic acid. Introduce bromine at the 2-position using reagents like or in a polar solvent (e.g., DMF) at 0–25°C .

Nitration : If the nitro group is not pre-existing, use mixed acid () under controlled temperatures (0–5°C) to avoid over-nitration .

- Key Considerations :

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity.

- Monitor reaction progress with TLC ( comparison) and HPLC (retention time matching).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions. The bromine and nitro groups deshield adjacent protons (e.g., pyridine H-3 and H-5 show downfield shifts) .

- IR : Confirm nitro () and carboxylic acid () groups.

- Mass Spectrometry (HRMS) : Verify molecular ion () and fragmentation patterns.

- X-ray Crystallography : Resolve bond lengths/angles using SHELXL (e.g., C-Br: ~1.89 Å; C-NO: ~1.48 Å) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer :

- Step 1 : Validate computational settings (e.g., solvent effects in DFT, basis sets like B3LYP/6-311+G(d,p)) .

- Step 2 : Cross-check purity (HPLC >98%) to rule out impurities skewing NMR shifts.

- Step 3 : Use solid-state NMR or X-ray data (SHELX-refined) to confirm proton environments .

- Example : A 0.3 ppm deviation in NMR may arise from solvent polarity mismatches in simulations.

Q. What strategies optimize regioselective nitration in the synthesis of this compound?

- Methodological Answer :

- Directing Effects : The bromine atom at C-2 directs nitration to C-6 via resonance stabilization. Use low-temperature nitration (, 0°C) to minimize by-products .

- Competitive Analysis : Compare yields under varying conditions (see table):

| Nitration Reagent | Temp (°C) | Yield (%) | By-Products |

|---|---|---|---|

| 0 | 72 | <5% | |

| 25 | 58 | 12% |

- Mitigation : Add to suppress polynitration .

Q. In crystallographic studies, how can SHELX parameters improve refinement for this compound?

- Methodological Answer :

- Displacement Parameters : Adjust for heavy atoms (Br, O) to account for anisotropic motion. Use ISOR restraints in SHELXL for over-parameterized atoms .

- Twinning : If twinning is detected (e.g., ), apply TWIN/BASF commands. For high-resolution data (), refine hydrogen atoms freely .

- Example : A 0.02 Å improvement in bond-length accuracy was achieved by refining thermal parameters with 200+ reflections in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。